molecular formula C16H23N3O3 B2877340 tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate CAS No. 1233951-99-9

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate

Cat. No.: B2877340
CAS No.: 1233951-99-9
M. Wt: 305.378
InChI Key: JBPRJCVCSUWBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound is used as an intermediate in the manufacture of fentanyl and its analogues . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate for Biologically Active Compounds : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib, showcasing its utility in drug development processes (Kong et al., 2016).
  • Key Intermediate for Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as a crucial intermediate for small molecule anticancer drugs, indicating its role in the synthesis of potential therapeutic agents (Zhang et al., 2018).

Biological and Pharmacological Applications

  • Antibacterial and Anthelmintic Activity : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and evaluated for its in vitro antibacterial and anthelmintic activity, revealing its potential as a lead compound in developing new therapeutics (Sanjeevarayappa et al., 2015).

Catalysis and Synthesis Techniques

  • Catalytic Amide-to-Ester Transformation : A tert-butyl nicotinate directing group facilitates the catalytic transformation of primary amides to esters under mild conditions, showcasing innovative approaches in catalysis and synthetic methodology (Wybon et al., 2018).

Material Science and Corrosion Inhibition

  • Anticorrosive Properties : The novel compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive behavior for carbon steel in HCl, highlighting its potential application in protecting industrial materials (Praveen et al., 2021).

Safety and Hazards

This compound is considered hazardous . It is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Properties

IUPAC Name

tert-butyl 4-(pyridine-3-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-6-13(7-10-19)18-14(20)12-5-4-8-17-11-12/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPRJCVCSUWBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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